molecular formula C6H8N2 B1296075 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole CAS No. 2214-03-1

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole

Cat. No. B1296075
CAS RN: 2214-03-1
M. Wt: 108.14 g/mol
InChI Key: TUVBJSPUCMUOSD-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds featuring a five-membered ring with two adjacent nitrogen atoms. The synthesis and study of such compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles has been achieved through the intramolecular 3+2 dipolar cycloaddition of nitrilimines to alkynes, as described in one study . This method has been extended to more versatile 3-bromo derivatives using alkynylbromides as dipolarophiles. Another approach for synthesizing tetrasubstituted pyrazoles involves a one-pot, three-step sequence consisting of condensation, nitrilimine generation, and cycloaddition using mercuric acetate . This method has been shown to produce compounds with defined regiochemistry, as confirmed by X-ray crystallography.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is a key factor in their chemical behavior and potential applications. X-ray crystallography has been used to determine the regiochemistry of newly synthesized pyrazole compounds, providing insight into their molecular conformations . Additionally, the molecular and crystal structures of related pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines have been determined, revealing tautomeric equilibrium and the influence of non-covalent interactions on molecular packing .

Chemical Reactions Analysis

Pyrazole compounds can participate in various chemical reactions due to their reactive sites. For instance, the synthesis of pyrazolo[3',4':5,6]pyrano[3,4-b]pyridines involves a microwave-assisted, palladium-catalyzed regioselective C-H heteroarylation of electron-rich pyrazoles . This method has been optimized to produce a novel heterocyclic core suitable for drug discovery programs. Furthermore, the synthesis of highly fluorescent 1,3,4,5-tetrasubstituted pyrazoles has been achieved through a one-pot, four-step sequence that includes Sonogashira coupling and microwave-assisted steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structures. For example, the fluorescent pyrazoles synthesized in one study exhibit intense blue fluorescence and high quantum yields, indicating their potential use in material science applications . Theoretical calculations and spectroscopic techniques, such as NMR and mass analysis, are employed to characterize these compounds and understand their behavior in different phases and solvents .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “1,4,5,6-Tetrahydrocyclopenta[c]pyrazole” is used in the field of chemical synthesis . It serves as a building block in the synthesis of various complex organic compounds.
  • Pharmaceutical Research

    • Application : Compounds similar to “1,4,5,6-Tetrahydrocyclopenta[c]pyrazole” have been used in pharmaceutical research . They can serve as intermediates in the synthesis of pharmaceuticals.
  • Green Synthesis

    • Application : Pyrazole scaffolds, which “1,4,5,6-Tetrahydrocyclopenta[c]pyrazole” is a part of, have been used in green synthesis . This involves the development of synthesis methods that are environmentally friendly.
  • Organometallic Chemistry

    • Application : Pyrazoles, which “1,4,5,6-Tetrahydrocyclopenta[c]pyrazole” is a part of, have applications in organometallic chemistry . They can serve as ligands in the formation of organometallic complexes.
  • Agrochemistry

    • Application : Pyrazoles, which “1,4,5,6-Tetrahydrocyclopenta[c]pyrazole” is a part of, have applications in agrochemistry . They can serve as intermediates in the synthesis of agrochemicals.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-2-5-4-7-8-6(5)3-1/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVBJSPUCMUOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole

CAS RN

2214-03-1
Record name 2214-03-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
MD García, O Caamaño, F Fernández, MJ Figueira… - …, 2003 - thieme-connect.com
Reaction of hydrazine with exo, exo-3-hydroxymethylene-5, 6-isopropylidenedioxybicyclo [2.2. 1] heptan-2-one led to norbornenepyrazole 7, which was converted to its 1-and 2-alkyl …
Number of citations: 10 www.thieme-connect.com
G Semple, PJ Skinner, T Gharbaoui… - Journal of medicinal …, 2008 - ACS Publications
The discovery and profiling of 3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (5a, MK-0354), a partial agonist of GPR109a, is described. Compound 5a retained the plasma …
Number of citations: 101 pubs.acs.org
IV Kravtsov, SV Baranin, VA Dorokhov… - Russian Chemical …, 2009 - infona.pl
7-[Pyrazol-3(5)-yl]4,5,6,7-tetrahydro-1H-indazole and 6-[pyrazol-3(5)-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, potential chelating ligands, were synthesized by condensation of 2-…
Number of citations: 2 www.infona.pl
T Takeshima, N Fukada, E Okabe… - Journal of the …, 1975 - pubs.rsc.org
The title dithiocarboxylic acids, (1) and (6) respectively, were obtained by substitution reactions of the corresponding cyclic ketones with carbon disulphide in the presence of aqueous …
Number of citations: 7 pubs.rsc.org
D Konstantinidou, M Papageorgiou… - Tetrahedron letters, 2005 - Elsevier
1-Benzoyl-4,6-dibromo-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole () was used as a precursor for o-quinodimethane , which was trapped by in situ reactions with dienophiles to …
Number of citations: 3 www.sciencedirect.com
RD Wilson, E Cleator, MS Ashwood… - … Process Research & …, 2009 - ACS Publications
A practical and efficient synthesis of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole, 1, is described. A new one-pot process has been developed, starting from the …
Number of citations: 5 pubs.acs.org
P Machado, GR Lima, M Rotta, HG Bonacorso… - Ultrasonics …, 2011 - Elsevier
A series of 14 ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been synthesized from the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates [EtO …
Number of citations: 38 www.sciencedirect.com
YV Tomilov, DN Platonov, GP Okonnishnikova… - Russian Chemical …, 2010 - Springer
Thermal decomposition of N-substituted hepta(methoxycarbonyl)-3a,7a-dihydroindazoles proceeds through the elimination of hexamethyl benzenehexacarboxylate and results in the …
Number of citations: 7 link.springer.com
Y Yonetoku, H Kubota, Y Miyazaki, Y Okamoto… - Bioorganic & medicinal …, 2008 - Elsevier
Novel potent and selective Ca2+ release-activated Ca2+ (CRAC) channel inhibitors. Part 3: Synthesis and CRAC channel inhibitory activity of 4′-[(trifluoromethyl)pyrazol-1-yl]…
Number of citations: 33 www.sciencedirect.com
M Aoyama, T Homma, R Koharazawa, Y Suhara… - … and Biophysics Reports, 2023 - Elsevier
Expansion of transformed cell area is regulated by the surrounding nontransformed cells. Lonidamine (LND) was recently found to regulate transformed cell area expansion through …
Number of citations: 8 www.sciencedirect.com

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